molecular formula C6H12NNaO8S B582659 Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose CAS No. 157297-00-2

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose

Cat. No. B582659
M. Wt: 281.211
InChI Key: WFTBTPAPJHFBJM-BMZZJELJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose, also known as Sodium 2-deoxy-2-(sulfonatoamino)-D-glucose, is a biochemical carbohydrate monosaccharide . It has a molecular formula of C6H12NNaO8S and a molecular weight of 281.216 .


Molecular Structure Analysis

The molecular structure of Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose consists of a six-membered ring with five carbon atoms and one oxygen atom . The molecule also contains a sodium atom, a sulfonatoamino group, and several hydroxyl groups .


Physical And Chemical Properties Analysis

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose has a molecular weight of 281.216 . The exact mass is 281.018127 . The molecule’s density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antioxidant Activity Assessment The critical role of sulfonate-containing compounds in determining antioxidant activity has been discussed, highlighting their use in various assays such as ORAC and HORAC. These methods, vital for evaluating the antioxidant capacity of samples, suggest the utility of sulfonated derivatives in biochemical and pharmaceutical research (Munteanu & Apetrei, 2021).

Advancements in Energy Storage Research into room temperature sodium-sulfur batteries, where sulfonate derivatives could play a role in electrolyte or electrode material formulation, indicates significant potential for these compounds in developing low-cost, high-efficiency energy storage solutions. The focus on enhancing performance through material innovation underscores the importance of sulfonated compounds in emerging battery technologies (Kumar et al., 2018).

Sodium Metal Anode Improvement The development of sodium-metal batteries, benefiting from sulfonate additives or coatings, shows promise for high-efficiency energy storage systems. The challenges of dendrite growth and electrolyte instability are areas where sulfonated compounds could offer solutions, enhancing the safety and performance of sodium-based batteries (Lee et al., 2019).

High Temperature Sodium Batteries Sulfonate derivatives could contribute to the development of high temperature sodium batteries, particularly in solid electrolytes. The exploration of ceramic and glass-ceramic electrolytes, where sulfonated compounds may enhance ion transport and stability, suggests a critical role for these materials in advancing sodium battery technologies (Hueso et al., 2013).

Biodegradation of Surfactants The biodegradation of sodium dodecyl sulfate, a sulfonate surfactant, through microbial action, highlights the environmental applications of sulfonated compounds. Understanding the degradation pathways and mechanisms can aid in developing bioremediation strategies for sulfonate-containing pollutants (Muhamad et al., 2017).

properties

IUPAC Name

sodium;N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTBTPAPJHFBJM-BMZZJELJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746633
Record name Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose

CAS RN

157297-00-2
Record name Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.